N-Methyltyramine
Overview
Description
N-methyl Tyramine (hydrochloride), also known as 4-hydroxy-N-methylphenethylamine hydrochloride, is a naturally occurring phenethylamine alkaloid. It is found in various plants, including bitter orange and barley. This compound is a derivative of tyramine, a well-known biogenic amine, and shares many of its pharmacological properties .
Mechanism of Action
Target of Action
N-Methyltyramine (NMT) is a natural phenethylamine alkaloid found in a variety of plants . It primarily targets the α2-adrenoreceptor , which plays a crucial role in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.
Mode of Action
NMT acts as an antagonist of the α2-adrenoreceptor NMT also stimulates the secretion of gastrin and pancreatic enzymes , which enhances appetite and digestion .
Biochemical Pathways
NMT shares many pharmacological properties with tyramine, a well-known biogenic trace amine . It is biosynthetically produced by the N-methylation of tyramine via the action of the enzyme phenylethanolamine N-methyltransferase in humans and tyramine N-methyltransferase in plants .
Pharmacokinetics
It is known that nmt is a trace amine, meaning it is present in the body in very small amounts . It is also known that NMT is produced in the body through the methylation of tyramine .
Result of Action
NMT has several effects at the molecular and cellular levels. It enhances appetite and digestion of foods by stimulating gastrin and pancreatic secretions . It can also relax mouse small intestinal smooth muscle and inhibit small intestinal propulsion . . In fact, it might increase appetite and slow down the breakdown of fat in fat cells .
Biochemical Analysis
Biochemical Properties
N-Methyltyramine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is produced by the N-methylation of tyramine via the enzyme phenylethanolamine N-methyltransferase in humans and tyramine N-methyltransferase in plants . This compound acts as an α2-adrenoreceptor antagonist and exhibits modest inhibitory activity with respect to the breakdown of fats (lipolysis) . It also stimulates the release of gastrin and pancreatic secretions, enhancing appetite and digestion .
Cellular Effects
This compound influences various cellular processes and cell functions. It has been shown to increase blood pressure in rats, inhibit electrically-induced contractions of the guinea-pig ileum, relax acetylcholine-stimulated tone of isolated guinea-pig trachealis muscle, and increase the rate and contractile force of isolated guinea-pig atrium . This compound also promotes the release of noradrenaline, similar to tyramine, and is considered a stimulant . It affects cell signaling pathways, gene expression, and cellular metabolism by interacting with adrenergic receptors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It acts as an α-adrenoreceptor antagonist, which means it blocks the action of adrenergic receptors, leading to its effects on blood pressure and fat metabolism . This compound also stimulates the release of gastrin and pancreatic secretions, enhancing digestion . Its molecular mechanism involves the modulation of adrenergic receptors and the inhibition of lipolysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Rapid distribution and metabolism were noted, with radioactivity detected in all organs within 2 minutes of administration . The largest amounts were present in the liver and kidneys, and over 80% of the radiolabel was found in the urine within 1 hour . This compound’s stability and degradation in laboratory settings have not been extensively studied, but its rapid metabolism suggests a short duration of action .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, it increased blood pressure, inhibited electrically-induced contractions of the guinea-pig ileum, and relaxed acetylcholine-stimulated tone of isolated guinea-pig trachealis muscle . In dogs, intravenous infusion of this compound at a constant rate increased renal blood flow, renal vascular resistance, and mean arterial pressure . High doses of this compound may lead to toxic or adverse effects, but specific threshold effects have not been well-documented .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with enzymes and cofactors. It is biosynthesized from the amino acid L-tyrosine via a process of decarboxylation and N-methylation . The enzyme phenylethanolamine N-methyltransferase catalyzes the N-methylation of tyramine to produce this compound . This metabolic pathway is significant in both humans and plants .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It undergoes rapid distribution and metabolism, with radioactivity detected in all organs within 2 minutes of administration . The largest amounts are found in the liver and kidneys, and over 80% of the radiolabel is excreted in the urine within 1 hour . This compound’s transport and distribution are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function have not been extensively studied. Its rapid distribution and metabolism suggest that it may not accumulate significantly in specific subcellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl Tyramine (hydrochloride) can be synthesized through the N-methylation of tyramine. One common method involves the use of a palladium on carbon (Pd/C) catalyst, concentrated hydrochloric acid, and water in a hydrogenation tank. The reaction is carried out at room temperature under a hydrogen atmosphere. After the reaction, the product is filtered, concentrated under reduced pressure, and recrystallized from ethanol to obtain pure N-methyl Tyramine (hydrochloride) .
Industrial Production Methods
The industrial production of N-methyl Tyramine (hydrochloride) typically involves large-scale synthesis using the method described above. This approach is preferred over extraction from plants due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-methyl Tyramine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine, tyramine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tyramine.
Substitution: Various substituted phenethylamines.
Scientific Research Applications
N-methyl Tyramine (hydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other phenethylamine derivatives.
Biology: It serves as a model compound for studying the metabolism of biogenic amines.
Medicine: It has potential therapeutic applications due to its adrenergic agonist properties.
Industry: It is used in the production of pharmaceuticals and as a food additive .
Comparison with Similar Compounds
Similar Compounds
Tyramine: The parent compound, which is a naturally occurring trace amine.
N,N-dimethyltyramine (Hordenine): Another methylated derivative of tyramine.
N,N,N-trimethyltyramine (Candicine): A further methylated derivative
Uniqueness
N-methyl Tyramine (hydrochloride) is unique due to its specific adrenergic receptor activity and its ability to inhibit lipolysis while stimulating appetite. This makes it distinct from other similar compounds like tyramine and hordenine, which have different pharmacological profiles .
Properties
IUPAC Name |
4-[2-(methylamino)ethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10-7-6-8-2-4-9(11)5-3-8/h2-5,10-11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVZFRBSCNEKPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13062-76-5 (hydrochloride) | |
Record name | Methyl-4-tyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60190496 | |
Record name | Methyl-4-tyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Methyltyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003633 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
370-98-9 | |
Record name | N-Methyltyramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=370-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl-4-tyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyltyramine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl-4-tyramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-[2-(methylamino)ethyl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.120 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLTYRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3S4E2F7TA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Methyltyramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003633 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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